3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide
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Overview
Description
The compound “3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzamide core with various substituents, including a methoxyphenyl group, an oxadiazolyl group, and an imidazolyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Inhibitor Development and Pharmacokinetic Improvements
The structural modification of related compounds aims to develop efficient inhibitors and improve pharmacokinetic properties. For instance, structural modifications in similar molecules have led to the development of potent 5-lipoxygenase inhibitors, showcasing improved bioavailability and toxicological profiles. This is exemplified in the study where the replacement of a methoxy group with a less lipophilic substitute led to enhanced metabolic stability and in vivo potency, indicating the potential of such compounds in therapeutic applications (Mano et al., 2004).
Anticancer and Antimicrobial Activities
Compounds structurally related to 3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide have shown promising anticancer and antimicrobial activities. Research has indicated that certain benzamide derivatives exhibit significant anticancer activities against various cancer cell lines, surpassing the efficacy of reference drugs (Ravinaik et al., 2021). Similarly, synthesized 1,3,4-oxadiazole derivatives have demonstrated substantial antibacterial activity, suggesting their potential as effective antibacterial agents (Rai et al., 2009).
Novel Synthesis Methods and Structural Analyses
Advancements in the synthesis methods and structural analyses of related compounds have been significant. Efficient synthesis approaches, like microwave-assisted Fries rearrangement, have been developed for regioselective synthesis of heterocyclic amides. These methods not only streamline the synthesis process but also provide insight into the molecular structure and interaction, as demonstrated in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide (Moreno-Fuquen et al., 2019). Additionally, the crystal and molecular structures of similar compounds have been reported, which are valuable for understanding the chemical behavior and designing future derivatives with improved biological activities (Richter et al., 2023).
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNCIPQOYIKGEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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